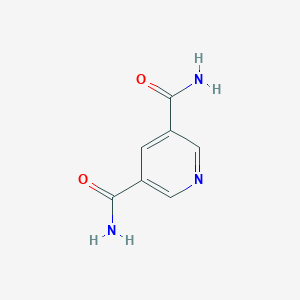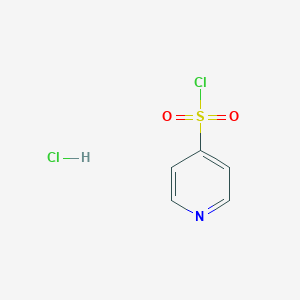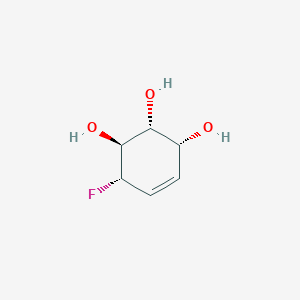
1-Nonanosulfonato de Sodio
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Sodium Nonane-1-sulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Sodium Nonane-1-sulfonate, also known as Sodium 1-nonanesulfonate, is primarily used as an ion-pair reagent . Its main targets are histidines, which are essential amino acids in the human body . It plays a crucial role in the separation of histidines using the High-Performance Liquid Chromatography (HPLC) technique .
Mode of Action
The compound interacts with its targets (histidines) through ion-pairing . This interaction facilitates the separation of histidines in the HPLC process . The exact molecular mechanism of this interaction is complex and depends on the specific conditions of the HPLC process.
Biochemical Pathways
The biochemical pathways affected by Sodium Nonane-1-sulfonate are primarily related to the metabolism of histidines . By facilitating the separation of histidines, the compound can influence various biochemical processes that involve these amino acids.
Result of Action
The primary result of Sodium Nonane-1-sulfonate’s action is the effective separation of histidines in the HPLC process . This can facilitate the study of these amino acids and their roles in various biological processes. It has also been used to study the relationship between circulating lipoprotein phospholipase A2 levels and coronary plaque volume .
Análisis Bioquímico
Biochemical Properties
Sodium Nonane-1-sulfonate plays a significant role in biochemical reactions, particularly in the separation and analysis of biomolecules. It is used as an ion-pair reagent in HPLC to separate histidines and other amino acids. The compound interacts with enzymes such as lipoprotein phospholipase A2, influencing its activity and aiding in the study of coronary plaque volume . Additionally, Sodium Nonane-1-sulfonate is used in capillary zone electrophoresis (CZE) as an indirect UV detection buffer, highlighting its versatility in biochemical applications .
Cellular Effects
Sodium Nonane-1-sulfonate affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in separating biomolecules allows researchers to study the effects of different substances on cellular processes more effectively. Sodium Nonane-1-sulfonate’s interaction with lipoprotein phospholipase A2, for example, provides insights into its impact on cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, Sodium Nonane-1-sulfonate exerts its effects through binding interactions with biomolecules. It acts as an ion-pair reagent, facilitating the separation of charged molecules in HPLC. This interaction is crucial for the accurate analysis of biomolecules, as it enhances the resolution and sensitivity of the separation process. Sodium Nonane-1-sulfonate’s ability to interact with enzymes like lipoprotein phospholipase A2 further underscores its importance in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium Nonane-1-sulfonate can change over time. The compound is known for its stability, making it a reliable reagent for long-term studies. Its effectiveness may degrade over extended periods, potentially impacting the accuracy of experimental results. Researchers must consider the temporal effects of Sodium Nonane-1-sulfonate when designing experiments to ensure consistent and reliable outcomes .
Dosage Effects in Animal Models
The effects of Sodium Nonane-1-sulfonate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal impact on cellular function, while higher doses could lead to toxic or adverse effects. Researchers have observed threshold effects, where the compound’s influence on cellular processes becomes more pronounced at specific concentrations. Understanding the dosage effects of Sodium Nonane-1-sulfonate is crucial for its safe and effective use in biochemical research .
Metabolic Pathways
Sodium Nonane-1-sulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular function. The compound’s role in ion-pair chromatography highlights its importance in studying metabolic flux and metabolite levels. By facilitating the separation of biomolecules, Sodium Nonane-1-sulfonate enables researchers to investigate the intricate details of metabolic pathways and their regulation .
Transport and Distribution
Within cells and tissues, Sodium Nonane-1-sulfonate is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding the transport and distribution of Sodium Nonane-1-sulfonate is essential for optimizing its use in biochemical experiments .
Subcellular Localization
Sodium Nonane-1-sulfonate’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s effectiveness in separating biomolecules and studying cellular processes. Researchers must consider the subcellular localization of Sodium Nonane-1-sulfonate to fully understand its biochemical properties and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium Nonane-1-sulfonate can be synthesized through the sulfonation of nonane. The process involves the reaction of nonane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions typically require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of Sodium Nonane-1-sulfonate often involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and filtration, helps in obtaining high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Sodium Nonane-1-sulfonate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with Sodium Nonane-1-sulfonate under mild conditions.
Major Products Formed:
Oxidation: Nonane-1-sulfonic acid.
Reduction: Nonane-1-thiol.
Substitution: Various sulfonate esters and amides.
Comparación Con Compuestos Similares
- Sodium 1-octanesulfonate
- Sodium 1-decanesulfonate
- Sodium dodecyl sulfate
Comparison: Sodium Nonane-1-sulfonate is unique in its carbon chain length, which provides a balance between hydrophobicity and ionic strength. Compared to Sodium 1-octanesulfonate, it offers better separation for longer-chain cations. In contrast, Sodium 1-decanesulfonate and Sodium dodecyl sulfate have longer carbon chains, which may result in stronger hydrophobic interactions but potentially lower solubility in aqueous solutions .
Propiedades
Número CAS |
35192-74-6 |
|---|---|
Fórmula molecular |
C9H20NaO3S |
Peso molecular |
231.31 g/mol |
Nombre IUPAC |
sodium;nonane-1-sulfonate |
InChI |
InChI=1S/C9H20O3S.Na/c1-2-3-4-5-6-7-8-9-13(10,11)12;/h2-9H2,1H3,(H,10,11,12); |
Clave InChI |
TVLXYUPYNWALAQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCS(=O)(=O)[O-].[Na+] |
SMILES isomérico |
CCCCCCCCCS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCCS(=O)(=O)O.[Na] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)
![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)
![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)

![Pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152818.png)






